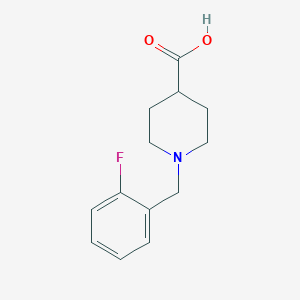

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid

説明

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16FNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a fluorobenzyl group attached to the piperidine ring, which imparts unique chemical properties.

準備方法

The synthesis of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and piperidine-4-carboxylic acid.

Reaction Conditions: The reaction between 2-fluorobenzyl chloride and piperidine-4-carboxylic acid is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane or toluene.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring consistent quality and yield.

化学反応の分析

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Characteristics

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid has the molecular formula C₁₃H₁₆FNO₂ and a molecular weight of approximately 235.27 g/mol. The compound features a piperidine ring with a fluorobenzyl group at the 1-position and a carboxylic acid functional group at the 4-position. This configuration is crucial for its interaction with biological targets, enhancing its binding affinity and modulating enzyme activity.

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in drug development. It has been noted for its potential as an allosteric inhibitor of the nuclear hormone receptor RORγt, which plays a critical role in regulating Th17 cells involved in autoimmune responses. This suggests that this compound could be developed into therapeutic agents for treating autoimmune diseases and inflammatory conditions.

Biological Assays

Due to its chemical properties, this compound is frequently employed in biological assays to study the effects of fluorinated compounds on biological systems. Its solubility in aqueous environments, particularly in its hydrochloride form, enhances its suitability for various experimental setups. Researchers have conducted interaction studies to evaluate how this compound influences receptor activity and downstream signaling pathways associated with immune responses.

Cancer Research

Recent investigations have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound's structural features may allow it to interact with specific targets involved in cancer progression, although further studies are needed to elucidate these mechanisms fully .

Case Studies and Findings

作用機序

The mechanism of action of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can influence the compound’s binding affinity to receptors or enzymes, affecting their activity. The piperidine ring may also play a role in the compound’s overall pharmacological profile.

類似化合物との比較

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid: This compound has a fluorobenzyl group attached at the 4-position instead of the 2-position. The positional difference can lead to variations in chemical reactivity and biological activity.

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid: The presence of a chlorine atom instead of a fluorine atom can result in different chemical properties and reactivity.

1-(2-Methylbenzyl)piperidine-4-carboxylic acid: The methyl group can affect the compound’s hydrophobicity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

生物活性

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇ClFNO₂, with a molecular weight of approximately 273.73 g/mol. The compound features a piperidine ring substituted with a 2-fluorobenzyl group and a carboxylic acid functional group, which play crucial roles in its biological activity and solubility in aqueous environments.

This compound acts primarily as an allosteric inhibitor of the nuclear hormone receptor RORγt. This receptor is pivotal in regulating Th17 cells, which are implicated in autoimmune diseases. By inhibiting RORγt, the compound may offer therapeutic benefits in treating conditions characterized by excessive Th17 cell activity, such as autoimmune disorders and inflammatory diseases.

Interaction Studies

Research has shown that this compound influences receptor activity and downstream signaling pathways associated with Th17 cell differentiation. The interaction studies typically involve assessing how the compound modulates these pathways, which is essential for understanding its therapeutic potential.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study on Autoimmune Responses

A study highlighted the role of this compound in modulating autoimmune responses through RORγt inhibition. In vitro assays demonstrated significant reductions in Th17 cell differentiation when treated with this compound, suggesting its potential as a therapeutic agent for autoimmune diseases.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicated that the compound exhibits moderate bioavailability and stability in biological systems. Toxicological assessments have shown that high doses do not result in adverse effects, indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid | Chlorine substitution | Different pharmacological profile |

| 1-(Benzyl)piperidine-4-carboxylic acid | No halogen substitution | Varying pharmacokinetic properties |

| 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid | Fluorine at a different position | Potentially altered receptor binding affinity |

This table illustrates how variations in substituents can significantly impact biological activity and pharmacodynamics, emphasizing the distinctiveness of this compound in therapeutic contexts.

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIKZGILESDOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398130 | |

| Record name | 1-(2-fluorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901313-43-7 | |

| Record name | 1-(2-fluorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。